5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-isopropyl-2-thioxothiazolidin-4-one
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Overview
Description
5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-isopropyl-2-thioxothiazolidin-4-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. The compound features a brominated indolinone moiety linked to a thioxothiazolidinone ring, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-isopropyl-2-thioxothiazolidin-4-one typically involves the condensation of 5-bromo-2-oxoindoline-3-carbaldehyde with 3-isopropyl-2-thioxothiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. Purification steps such as recrystallization or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-isopropyl-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the indolinone moiety can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine or sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thioxothiazolidinone derivatives.
Substitution: Formation of substituted indolinone derivatives.
Scientific Research Applications
5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-isopropyl-2-thioxothiazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-isopropyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism. By binding to the active sites of these enzymes, the compound can disrupt their normal function, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-ethyl-2-thioxothiazolidin-4-one
- 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-heptyl-2-thioxothiazolidin-4-one
- 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one
Uniqueness
The uniqueness of 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-isopropyl-2-thioxothiazolidin-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The isopropyl group at the 3-position of the thioxothiazolidinone ring enhances its lipophilicity and potentially its ability to interact with biological membranes, making it a promising candidate for drug development .
Properties
CAS No. |
617696-27-2 |
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Molecular Formula |
C17H17BrN2O2S2 |
Molecular Weight |
425.4 g/mol |
IUPAC Name |
(5Z)-5-(5-bromo-2-oxo-1-propylindol-3-ylidene)-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H17BrN2O2S2/c1-4-7-19-12-6-5-10(18)8-11(12)13(15(19)21)14-16(22)20(9(2)3)17(23)24-14/h5-6,8-9H,4,7H2,1-3H3/b14-13- |
InChI Key |
WRSRNZPGHFNNOW-YPKPFQOOSA-N |
Isomeric SMILES |
CCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)C(C)C)/C1=O |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)C(C)C)C1=O |
Origin of Product |
United States |
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